molecular formula C17H33NO4 B558783 Boc-12-Ado-OH CAS No. 18934-81-1

Boc-12-Ado-OH

Cat. No. B558783
CAS RN: 18934-81-1
M. Wt: 315,44 g/mole
InChI Key: NNPOZNVKUHYVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-12-Ado-OH is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of BOC-12-ADO-OH involves a multi-step reaction with 3 steps . The first step involves acetyl chloride and methanol at 20 - 25 °C under an inert atmosphere . The second step involves dmap and triethylamine in dichloromethane at 20 °C under an inert atmosphere . The third step involves methanol and sodium hydroxide at 50 °C under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of Boc-12-Ado-OH is C17H33NO4 . Its molecular weight is 315.45 .


Chemical Reactions Analysis

The terminal carboxylic acid of Boc-12-Ado-OH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

Boc-12-Ado-OH is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Mechanism of Action

Target of Action

Boc-12-Ado-OH is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It is primarily used as a PROTAC linker in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The terminal carboxylic acid of Boc-12-Ado-OH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

As a PROTAC linker, Boc-12-Ado-OH plays a crucial role in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, Boc-12-Ado-OH facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of Boc-12-Ado-OH’s action is the degradation of its target protein. By linking the target protein to an E3 ubiquitin ligase, it facilitates the protein’s ubiquitination and subsequent degradation by the proteasome. This can lead to a decrease in the levels of the target protein, potentially altering cellular functions and pathways .

Action Environment

The action of Boc-12-Ado-OH, like all PROTAC linkers, is influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of other competing substrates, and the activity of the proteasome. Additionally, factors such as pH can influence the stability of the Boc group and the amide bond it forms .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air . If it comes in contact with skin, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, never give anything by mouth to an unconscious person .

properties

IUPAC Name

12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-17(2,3)22-16(21)18-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOZNVKUHYVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403191
Record name Boc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-12-Ado-OH

CAS RN

18934-81-1
Record name Boc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-t-Butyloxycarbonyl-12-amino-dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-12-Ado-OH
Reactant of Route 2
Reactant of Route 2
Boc-12-Ado-OH
Reactant of Route 3
Reactant of Route 3
Boc-12-Ado-OH
Reactant of Route 4
Reactant of Route 4
Boc-12-Ado-OH
Reactant of Route 5
Reactant of Route 5
Boc-12-Ado-OH
Reactant of Route 6
Reactant of Route 6
Boc-12-Ado-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.